5-Hydroxypentanoic acid

Catalog No.
S560424
CAS No.
13392-69-3
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypentanoic acid

CAS Number

13392-69-3

Product Name

5-Hydroxypentanoic acid

IUPAC Name

5-hydroxypentanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)

InChI Key

PHOJOSOUIAQEDH-UHFFFAOYSA-N

SMILES

C(CCO)CC(=O)O

Synonyms

5-hydroxyvalerate, 5-hydroxyvaleric acid

Canonical SMILES

C(CCO)CC(=O)O

5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, is an organic compound classified as a hydroxy fatty acid. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, giving it the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 102.13 g/mol . This compound is characterized by its hydrophobic nature and is practically insoluble in water, making it relatively neutral in terms of charge and reactivity in aqueous environments .

  • The mechanism of action of 5-HP is not yet fully understood.
  • Further research is needed to explore its potential interactions with biological systems or other molecules.
  • Currently available scientific literature does not provide extensive safety information on 5-HP.
  • As with any organic compound, prudence suggests following general laboratory safety guidelines when handling it [].
  • Caproic acid: A medium-chain fatty acid found in some dairy products and vegetable oils [Source: National Institutes of Health (.gov) website on caproic acid, ]
  • 2-Hydroxyphenylacetic acid: A metabolite of the amino acid phenylalanine [Source: National Institutes of Health (.gov) website on 2-hydroxyphenylacetic acid, ]
  • Lysine: An essential amino acid [Source: National Institutes of Health (.gov) website on lysine, ]

Research into 5-HPA is ongoing, and its potential applications are still being explored. Some areas of investigation include:

  • Cholesterol metabolism: Studies suggest that 5-HPA might inhibit cholesterol synthesis by interfering with an enzyme involved in the process [Source: Biosynth website, ]
  • Other biological functions: Researchers are also exploring the potential roles of 5-HPA in other biological processes, such as cellular signaling and energy metabolism. However, more research is needed to understand these potential roles conclusively.
Due to its functional groups. Notably:

  • Intramolecular Esterification: When heated or treated with an acid catalyst, 5-hydroxypentanoic acid can undergo intramolecular esterification, forming a cyclic compound known as tetrahydro-2H-pyran-2-one .
  • Hydrolysis of Lactones: If 5-hydroxypentanoic acid is converted into its lactone form through cyclization, it can subsequently undergo hydrolysis in the presence of water to regenerate the original acid .

Additionally, it can be modified to form sulfonated derivatives through reactions with sulfonating agents .

Research indicates that 5-hydroxypentanoic acid may exhibit various biological activities, particularly in metabolic pathways. It is involved in lipid metabolism and has been studied for its potential role as a biomarker in certain metabolic disorders. The compound's hydrophobic nature suggests it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism .

Several methods exist for synthesizing 5-hydroxypentanoic acid:

  • Chemical Synthesis: It can be synthesized from pentanoic acid through hydroxylation reactions using reagents such as sodium borohydride or lithium aluminum hydride.
  • Biological Synthesis: Certain microorganisms can produce 5-hydroxypentanoic acid through fermentation processes, utilizing fatty acids as substrates under specific conditions.

These methods allow for the production of 5-hydroxypentanoic acid in both laboratory and industrial settings.

5-Hydroxypentanoic acid has several applications across different fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biochemical Research: Used as a standard or reference compound in metabolic studies due to its role in fatty acid metabolism.
  • Cosmetics: Its hydrophobic nature makes it a candidate for formulations aimed at skin conditioning and moisture retention.

Interaction studies of 5-hydroxypentanoic acid primarily focus on its metabolic pathways and interactions with enzymes involved in fatty acid oxidation. Research has shown that it may influence the activity of specific enzymes such as acyl-CoA synthetases and dehydrogenases, which are crucial for fatty acid metabolism .

Several compounds share structural similarities with 5-hydroxypentanoic acid. Below is a comparison highlighting their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Pentanoic AcidStraight-chain saturated fatty acidNo hydroxyl group; more soluble than hydroxyl derivatives
Butyric AcidShorter chain (four carbons)Known for its role in gut health; less hydrophobic
Hexanoic AcidLonger chain (six carbons)More hydrophobic; used in flavoring and fragrance
5-Hydroxycapric AcidSimilar hydroxyl group on a longer carbon chain (C10)Potentially more bioactive due to longer chain length

The uniqueness of 5-hydroxypentanoic acid lies in its specific carbon chain length combined with the hydroxyl group at the fifth position, which influences its solubility and biological activity compared to these similar compounds.

This detailed overview provides insights into the properties, reactions, biological significance, synthesis methods, applications, and comparative analysis of 5-hydroxypentanoic acid within the context of related compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

118.062994177 g/mol

Monoisotopic Mass

118.062994177 g/mol

Heavy Atom Count

8

UNII

H5EVV4LP59

Related CAS

131004-94-9

Other CAS

13392-69-3

Wikipedia

5-hydroxyvaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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